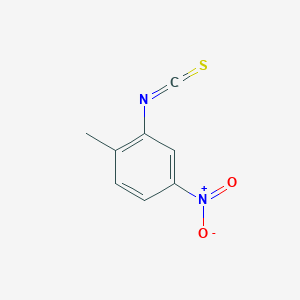

2-Isothiocyanato-1-methyl-4-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-isothiocyanato-1-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c1-6-2-3-7(10(11)12)4-8(6)9-5-13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQINAWYOKXCYQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374971 | |

| Record name | 2-isothiocyanato-1-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86317-36-4 | |

| Record name | 2-isothiocyanato-1-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 86317-36-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Isothiocyanato-2-methyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

1-Isothiocyanato-2-methyl-4-nitrobenzene, also known as 2-methyl-4-nitrophenyl isothiocyanate, is an organic compound with the CAS number 135805-96-8.[1] Its chemical structure combines a reactive isothiocyanate group with a nitro-substituted aromatic ring, making it a potentially valuable intermediate in the synthesis of various bioactive molecules. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of 1-Isothiocyanato-2-methyl-4-nitrobenzene

| Property | Value | Source |

| IUPAC Name | 1-isothiocyanato-2-methyl-4-nitrobenzene | PubChem[1] |

| Synonyms | 2-Methyl-4-nitrophenyl isothiocyanate, Benzene, 1-isothiocyanato-2-methyl-4-nitro- | PubChem[1] |

| CAS Number | 135805-96-8 | PubChem[1] |

| Molecular Formula | C₈H₆N₂O₂S | PubChem[1] |

| Molecular Weight | 194.21 g/mol | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Purity | 98.00% | Sigma-Aldrich[2] |

| Storage Temperature | Ambient Storage | Sigma-Aldrich[2] |

| XLogP3-AA | 3.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 194.01499861 Da | PubChem[1] |

| Topological Polar Surface Area | 90.3 Ų | PubChem[1] |

Spectral Data

Spectral data is crucial for the identification and characterization of 1-isothiocyanato-2-methyl-4-nitrobenzene. The available mass spectrometry and infrared spectroscopy data are summarized in Table 2.

Table 2: Spectral Data for 1-Isothiocyanato-2-methyl-4-nitrobenzene

| Spectrum Type | Key Peaks/Features | Source |

| GC-MS | m/z Top Peak: 194, m/z 2nd Highest: 104, m/z 3rd Highest: 63 | PubChem[2] |

| Vapor Phase IR | Data available in SpectraBase | PubChem[2] |

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for 1-isothiocyanato-2-methyl-4-nitrobenzene is not explicitly published, a reliable method can be adapted from general procedures for the synthesis of electron-deficient aryl isothiocyanates. The most common and effective method involves the reaction of the corresponding primary amine, 2-methyl-4-nitroaniline, with a thiocarbonyl transfer reagent. A two-step process using phenyl chlorothionoformate is particularly suitable for electron-deficient anilines.[3]

Proposed Synthesis of 1-Isothiocyanato-2-methyl-4-nitrobenzene

The proposed synthesis involves a two-step reaction starting from 2-methyl-4-nitroaniline. The first step is the formation of a thiocarbamate intermediate, followed by its decomposition to the isothiocyanate.

Detailed Experimental Protocol for Synthesis

Materials:

-

2-Methyl-4-nitroaniline

-

Phenyl chlorothionoformate

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Solid Sodium Hydroxide (NaOH)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Step 1: Synthesis of O-Phenyl (2-methyl-4-nitrophenyl)carbamothioate (Thiocarbamate Intermediate)

-

In a round-bottom flask, dissolve 2-methyl-4-nitroaniline (1.0 equivalent) in anhydrous dichloromethane.

-

Add phenyl chlorothionoformate (1.0 equivalent) to the solution.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a petroleum ether-ethyl acetate gradient to yield the pure thiocarbamate intermediate.

Step 2: Synthesis of 1-Isothiocyanato-2-methyl-4-nitrobenzene

-

Dissolve the purified thiocarbamate intermediate (1.0 equivalent) in anhydrous dichloromethane.

-

Add solid sodium hydroxide (1.2 equivalents) to the solution.

-

Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove any solids.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude 1-isothiocyanato-2-methyl-4-nitrobenzene.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of 1-isothiocyanato-2-methyl-4-nitrobenzene.

HPLC Analysis Workflow

Detailed Protocol for HPLC Analysis

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

Procedure:

-

Standard Preparation: Accurately weigh a small amount of purified 1-isothiocyanato-2-methyl-4-nitrobenzene and dissolve it in the mobile phase to prepare a standard solution of known concentration (e.g., 1 mg/mL).

-

Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a similar concentration as the standard.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Data Processing: Determine the retention time of the main peak in the standard chromatogram. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the sample chromatogram.

Potential Biological Activity and Experimental Protocols

Disclaimer: A thorough literature search did not yield any specific studies on the biological activity of 1-isothiocyanato-2-methyl-4-nitrobenzene. The following sections on potential signaling pathways and experimental protocols are based on the known biological activities of other isothiocyanates and nitroaromatic compounds, which are reported to have anticancer and antimicrobial properties.[4][5] These are provided for research guidance and are not based on experimental data for the title compound.

Hypothetical Signaling Pathway: Induction of Apoptosis in Cancer Cells

Many isothiocyanates exert their anticancer effects by inducing apoptosis. A plausible mechanism for 1-isothiocyanato-2-methyl-4-nitrobenzene could involve the intrinsic apoptotic pathway, triggered by cellular stress.

Experimental Protocol for Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

-

Human cancer cell line (e.g., A549 - lung carcinoma)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

1-Isothiocyanato-2-methyl-4-nitrobenzene

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of 1-isothiocyanato-2-methyl-4-nitrobenzene in DMSO. Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

1-Isothiocyanato-2-methyl-4-nitrobenzene is a readily characterizable organic compound with potential for further investigation. This guide provides a solid foundation of its chemical properties, spectral data, and plausible synthetic and analytical methods. While there is a clear gap in the literature regarding its specific biological activities, the known properties of related isothiocyanates suggest that it may possess valuable anticancer or antimicrobial effects. The proposed experimental protocols offer a starting point for researchers to explore these potential biological activities. Further research is warranted to elucidate the specific biological functions and mechanisms of action of this compound.

References

- 1. Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene-Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 4. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Isothiocyanato-1-methyl-4-nitrobenzene (CAS 135805-96-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Isothiocyanato-1-methyl-4-nitrobenzene (CAS 135805-96-8), a small molecule with potential applications in pharmaceutical research and development. This document consolidates available physicochemical data, outlines a plausible synthetic methodology, and explores potential biological activities and mechanisms of action based on the well-established pharmacology of isothiocyanates and nitroaromatic compounds. While specific experimental data for this compound is limited in public literature, this guide serves as a foundational resource to stimulate and direct future research endeavors.

Chemical and Physical Properties

This compound is an aromatic compound characterized by the presence of an isothiocyanate group, a methyl group, and a nitro group attached to a benzene ring. These functional groups are known to impart significant biological activity. A summary of its key chemical and physical properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 135805-96-8 | [1] |

| Molecular Formula | C₈H₆N₂O₂S | [1] |

| Molecular Weight | 194.21 g/mol | [1] |

| IUPAC Name | 1-isothiocyanato-2-methyl-4-nitrobenzene | [1] |

| Synonyms | 2-Methyl-4-nitrophenyl isothiocyanate | [1] |

| Appearance | Solid (predicted) | |

| XLogP3-AA | 3.5 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 194.01499861 Da | [1] |

| Topological Polar Surface Area | 90.3 Ų | [1] |

Plausible Experimental Synthesis

Proposed Synthetic Protocol

Reaction: Conversion of 2-methyl-4-nitroaniline to this compound.

Reagents and Materials:

-

2-methyl-4-nitroaniline

-

Thiophosgene (CSCl₂) or a suitable equivalent (e.g., di-2-pyridyl thionocarbonate)

-

An inert solvent (e.g., dichloromethane, chloroform, or toluene)

-

A base (e.g., triethylamine or calcium carbonate) to neutralize the HCl byproduct

-

Standard laboratory glassware for organic synthesis

-

Purification setup (e.g., column chromatography)

Methodology:

-

In a well-ventilated fume hood, dissolve 2-methyl-4-nitroaniline (1.0 equivalent) in an anhydrous, inert solvent such as dichloromethane.

-

Cool the solution in an ice bath to 0-5 °C.

-

To the cooled solution, add a base such as triethylamine (2.2 equivalents) to act as an acid scavenger.

-

Slowly add a solution of thiophosgene (1.1 equivalents) in the same solvent dropwise to the reaction mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC until the starting amine is consumed).

-

Upon completion, the reaction mixture is typically washed with water and brine to remove the triethylamine hydrochloride salt and any unreacted reagents.

-

The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Potential Biological Activities and Signaling Pathways

Direct biological studies on this compound are not extensively reported. However, the presence of both the isothiocyanate and nitro functional groups suggests a strong potential for significant biological activity, primarily in the areas of oncology and microbiology.

Potential Anticancer Activity

Isothiocyanates are a well-studied class of compounds with potent anticancer properties.[2][3] They are known to exert their effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and modulation of various signaling pathways. The nitroaromatic moiety can also contribute to cytotoxicity, often through bioreductive activation in hypoxic tumor environments.

Potential Mechanisms of Action:

-

Induction of Apoptosis: Isothiocyanates can induce apoptosis in cancer cells by generating reactive oxygen species (ROS), disrupting mitochondrial membrane potential, and activating caspase cascades.[4]

-

Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases (e.g., G2/M phase), thereby inhibiting cancer cell proliferation.[4]

-

Inhibition of NF-κB Signaling: The NF-κB pathway is constitutively active in many cancers and promotes cell survival and proliferation. Isothiocyanates have been shown to inhibit this pathway.

-

Modulation of MAP Kinase Pathways: Isothiocyanates can modulate the activity of MAP kinases such as JNK, ERK, and p38, which are involved in regulating cell growth, differentiation, and apoptosis.

Potential Antimicrobial Activity

Both isothiocyanates and nitroaromatic compounds are known to possess antimicrobial properties. Isothiocyanates can inhibit the growth of a broad spectrum of bacteria and fungi, while nitroaromatics are the basis for several antimicrobial drugs that are particularly effective against anaerobic bacteria and protozoa.

Potential Mechanisms of Action:

-

Enzyme Inhibition: Isothiocyanates can react with thiol groups in enzymes and other proteins, leading to their inactivation and disruption of essential metabolic pathways in microbes.

-

Disruption of Cell Membranes: The lipophilic nature of the compound may allow it to intercalate into and disrupt the integrity of microbial cell membranes.

-

DNA Damage: The nitro group can be reduced by microbial nitroreductases to form reactive nitroso and hydroxylamino derivatives that can damage microbial DNA.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The in-depth analysis of its constituent functional groups suggests a strong likelihood of potent anticancer and antimicrobial activities. However, to fully elucidate its therapeutic potential, further research is imperative.

Recommended Future Research:

-

Synthesis and Characterization: Development and optimization of a reliable synthetic route followed by full spectroscopic characterization (NMR, IR, MS) and determination of physicochemical properties (e.g., solubility, stability).

-

In Vitro Biological Evaluation: Screening of the compound against a panel of cancer cell lines and microbial strains to determine its cytotoxic and antimicrobial efficacy (e.g., IC₅₀ and MIC values).

-

Mechanism of Action Studies: Investigation of the specific molecular targets and signaling pathways affected by the compound in relevant biological systems.

-

In Vivo Studies: Evaluation of the compound's efficacy and safety in preclinical animal models of cancer and infectious diseases.

References

- 1. 2-Methyl-4-nitrophenyl isothiocyanate | C8H6N2O2S | CID 145621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Comparative Review of Key Isothiocyanates and Their Health Benefits [mdpi.com]

- 3. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 2-Methyl-4-nitrophenyl isothiocyanate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural confirmation of 2-Methyl-4-nitrophenyl isothiocyanate. It includes detailed experimental protocols, tabulated spectral data, and workflow visualizations to support research and development activities.

Introduction

2-Methyl-4-nitrophenyl isothiocyanate is an aromatic organic compound featuring a reactive isothiocyanate (-N=C=S) group, a nitro (-NO₂) group, and a methyl (-CH₃) group attached to a benzene ring.[1][2][3] Its structural components make it a valuable intermediate in organic synthesis, particularly for creating compound libraries for drug discovery and materials science.[4] The isothiocyanate moiety is a key functional group in various biologically active molecules, known for properties ranging from anticancer to antimicrobial.[5] Accurate structural elucidation is paramount to confirming its identity and purity, ensuring its suitability for downstream applications.

This guide details the standard analytical workflow for confirming the structure of 2-Methyl-4-nitrophenyl isothiocyanate, focusing on spectroscopic techniques such as Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chemical and Physical Properties

A summary of the key identifiers and physical properties for 2-Methyl-4-nitrophenyl isothiocyanate is presented below.

| Property | Value | Source |

| IUPAC Name | 1-isothiocyanato-2-methyl-4-nitrobenzene | PubChem[1] |

| CAS Number | 135805-96-8 | ChemicalBook[6], PubChem[1] |

| Molecular Formula | C₈H₆N₂O₂S | PubChem[1] |

| Molecular Weight | 194.21 g/mol | PubChem[1], NIST[2] |

| Monoisotopic Mass | 194.01499861 Da | PubChem[1] |

| Physical State | Off-white to yellow crystalline solid | ChemicalBook[6] |

| Melting Point | 82°C | ChemicalBook[6] |

Analytical Workflow for Structure Elucidation

The process of confirming the molecular structure involves a combination of spectroscopic techniques that provide complementary information about the molecule's mass, functional groups, and atomic connectivity.

Caption: Overall workflow for spectroscopic structure elucidation.

Spectroscopic Data and Interpretation

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern of the molecule, which is crucial for confirming the elemental composition. The NIST Mass Spectrometry Data Center provides GC-MS data for this compound.[1][2]

| m/z | Relative Intensity | Assignment |

| 194 | High | [M]⁺ Molecular Ion |

| 111 | High | Fragment |

| 104 | Medium | Fragment |

Table 1: Key mass spectrometry peaks for 2-Methyl-4-nitrophenyl isothiocyanate.[1]

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the prepared solution into the GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms).

-

GC Separation: Use a temperature program to separate the components. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. Helium is typically used as the carrier gas.

-

MS Detection: The mass spectrometer is operated in Electron Ionization (EI) mode at 70 eV. Data is acquired over a mass range of m/z 40-400.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. This data is compared against spectral libraries like NIST for confirmation.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the specific functional groups present in the molecule by detecting their characteristic vibrational frequencies. The synthesized compounds show a characteristic absorption band assigned to the asymmetric vibrations of the –NCS group at 2000–2200 cm⁻¹.[7]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2200-2000 | Strong, Sharp | Asymmetric C=N=S stretch (Isothiocyanate) |

| ~1530-1500 | Strong | Asymmetric NO₂ stretch |

| ~1350-1330 | Strong | Symmetric NO₂ stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Methyl C-H Stretch |

| ~1600, ~1475 | Medium-Strong | Aromatic C=C Bending |

Table 2: Characteristic infrared absorption bands for 2-Methyl-4-nitrophenyl isothiocyanate. Data is based on typical ranges for the specified functional groups.[7][8]

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die and press under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Place the KBr pellet into the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum should be automatically background-corrected by the instrument software.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. While experimental NMR data for this specific compound is not available in the cited public databases, a predicted spectrum can be inferred based on the chemical structure and known chemical shifts for analogous protons and carbons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | d | 1H | H-3 (ortho to -NO₂) |

| ~8.00 | dd | 1H | H-5 (ortho to -NO₂, meta to -CH₃) |

| ~7.45 | d | 1H | H-6 (ortho to -CH₃) |

| ~2.65 | s | 3H | -CH₃ |

Table 3: Predicted ¹H NMR chemical shifts. The nitro group is strongly deshielding, causing protons ortho and para to it to appear downfield. The methyl group is weakly shielding.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~148 | C-4 (C-NO₂) |

| ~140 | C-2 (C-CH₃) |

| ~135 | C-1 (C-NCS) |

| ~130-140 | C=N=S (Isothiocyanate carbon) |

| ~125 | C-6 |

| ~120 | C-5 |

| ~118 | C-3 |

| ~20 | -CH₃ |

Table 4: Predicted ¹³C NMR chemical shifts.

Synthesis Pathway

2-Methyl-4-nitrophenyl isothiocyanate is typically synthesized from the corresponding primary amine, 2-methyl-4-nitroaniline. A common method involves reaction with thiophosgene or a related thiocarbonyl transfer reagent.[5][7] A more modern, two-step approach avoids highly toxic reagents.[4]

Caption: A common two-step synthesis pathway from 2-methyl-4-nitroaniline.[4]

-

Step 1: Synthesis of N-(2-methyl-4-nitrophenyl)formamide:

-

Suspend 2-methyl-4-nitroaniline (1 equivalent) in an excess of formic acid (5-10 equivalents) in a round-bottom flask.

-

Heat the mixture to reflux for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and pour it into ice-cold water to precipitate the product.

-

Filter the solid, wash with water to remove excess acid, and dry under a vacuum.[4]

-

-

Step 2: Dehydration to Isothiocyanate:

-

Note: This step should be performed under an inert atmosphere (e.g., Nitrogen) in a flame-dried flask.

-

Dissolve the N-(2-methyl-4-nitrophenyl)formamide (1 equivalent) in a dry aprotic solvent (e.g., dichloromethane).

-

Cool the solution to 0°C and add triethylamine (2-3 equivalents).

-

Slowly add phosphorus oxychloride (1.1-1.5 equivalents) dropwise, maintaining the temperature below 5°C.

-

Stir at 0°C for 1-2 hours. Upon completion (monitored by TLC), quench the reaction by slowly adding ice-cold saturated sodium carbonate solution.

-

Separate the organic layer, extract the aqueous layer, combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify via column chromatography on silica gel.[4]

-

Conclusion

The structural elucidation of 2-Methyl-4-nitrophenyl isothiocyanate is definitively achieved through a synergistic application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. MS confirms the molecular weight of 194.21 g/mol , IR spectroscopy identifies the characteristic isothiocyanate (~2100 cm⁻¹) and nitro (~1530, ~1350 cm⁻¹) functional groups, and NMR spectroscopy maps the unique arrangement of protons and carbons on the substituted aromatic ring. Together, these techniques provide unambiguous evidence for the assigned structure, enabling its confident use in research and development.

References

- 1. 2-Methyl-4-nitrophenyl isothiocyanate | C8H6N2O2S | CID 145621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyl-4-nitrophenyl isothiocyanate [webbook.nist.gov]

- 3. parchem.com [parchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. 2-METHYL-4-NITROPHENYL ISOTHIOCYANATE - Safety Data Sheet [chemicalbook.com]

- 7. chemicalpapers.com [chemicalpapers.com]

- 8. benchchem.com [benchchem.com]

In-depth Technical Guide: 1-Isothiocyanato-2-methyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-Isothiocyanato-2-methyl-4-nitrobenzene, a compound of interest in medicinal chemistry and drug development.

Core Compound Properties

1-Isothiocyanato-2-methyl-4-nitrobenzene is an aromatic isothiocyanate with the chemical formula C₈H₆N₂O₂S. Its molecular structure features a benzene ring substituted with an isothiocyanate (-N=C=S) group, a methyl (-CH₃) group, and a nitro (-NO₂) group.

| Property | Value | Reference |

| Molecular Weight | 194.21 g/mol | [1] |

| Molecular Formula | C₈H₆N₂O₂S | [1] |

| CAS Number | 135805-96-8 | [1] |

| IUPAC Name | 1-isothiocyanato-2-methyl-4-nitrobenzene | [1] |

Synthesis Protocols

The synthesis of 1-Isothiocyanato-2-methyl-4-nitrobenzene typically starts from the corresponding primary amine, 2-methyl-4-nitroaniline. Several general methods for the conversion of aromatic amines to isothiocyanates can be employed. Below are detailed experimental protocols for three common approaches.

Thiophosgene Method

This is a classic and widely used method for the synthesis of isothiocyanates.

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve 2-methyl-4-nitroaniline (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.

-

Cool the solution in an ice bath.

-

Slowly add a solution of thiophosgene (1.1-1.2 equivalents) in the same solvent to the cooled amine solution with vigorous stirring.

-

After the addition is complete, add a base, such as triethylamine or aqueous sodium bicarbonate, dropwise to neutralize the hydrogen chloride gas produced during the reaction.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-Isothiocyanato-2-methyl-4-nitrobenzene.

Thiocarbonyldiimidazole (TCDI) Method

This method offers a milder alternative to the use of the highly toxic thiophosgene.

Experimental Protocol:

-

Dissolve 2-methyl-4-nitroaniline (1 equivalent) in a dry, aprotic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere.

-

Add 1,1'-thiocarbonyldiimidazole (1.1-1.2 equivalents) to the solution in one portion at room temperature.[2]

-

Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.

-

Upon completion, wash the reaction mixture with water to remove imidazole byproducts.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the resulting solid or oil by column chromatography or recrystallization to obtain the pure isothiocyanate.

Dithiocarbamate Salt Decomposition Method

This two-step, one-pot synthesis is another common approach that avoids the use of thiophosgene.

Experimental Protocol:

-

To a solution of 2-methyl-4-nitroaniline (1 equivalent) and a base like triethylamine (2 equivalents) in a solvent such as THF or DMF, add carbon disulfide (1.2 equivalents) dropwise at 0 °C.

-

Stir the mixture at room temperature for 1-2 hours to form the dithiocarbamate salt intermediate.

-

To the in-situ generated dithiocarbamate salt, add a desulfurizing agent. Common reagents for this step include tosyl chloride, ethyl chloroformate, or phosphorus oxychloride.

-

Continue stirring at room temperature or with gentle heating until the reaction is complete.

-

Work up the reaction by adding water and extracting the product with an organic solvent.

-

Dry the combined organic extracts, remove the solvent, and purify the product by chromatography or recrystallization.

References

An In-depth Technical Guide on the Physical and Chemical Properties of 2-Isothiocyanato-1-methyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-isothiocyanato-1-methyl-4-nitrobenzene. Due to the limited availability of experimentally determined data for this specific compound, this document also includes computed properties and relevant experimental protocols for its synthesis and characterization, offering valuable insights for research and development applications.

Chemical Identity and Computed Properties

This compound, also known as 2-methyl-4-nitrophenyl isothiocyanate, is an aromatic organic compound containing both a nitro group and an isothiocyanate functional group.[1][2][3] These functional groups make it a potential candidate for various applications in chemical synthesis and drug discovery.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | 1-isothiocyanato-2-methyl-4-nitrobenzene | [1] |

| Synonyms | 2-Methyl-4-nitrophenyl isothiocyanate | [2][3] |

| CAS Number | 135805-96-8 | [1][2][3] |

| Molecular Formula | C8H6N2O2S | [1][2][3][4] |

| Molecular Weight | 194.21 g/mol | [1][2][4] |

| Exact Mass | 194.01499861 Da | [1] |

| Topological Polar Surface Area | 90.3 Ų | [1] |

| Heavy Atom Count | 13 | [1] |

| Complexity | 245 | [1] |

| Solubility | Information not readily available. General isothiocyanates are often soluble in organic solvents. | |

| Storage Conditions | Store at -4°C for short periods (1-2 weeks) and -20°C for long-term storage (1-2 years). | [4] |

Note: Many physical properties such as melting point, boiling point, and density for this compound are not available in the cited literature. The values for Topological Polar Surface Area, Heavy Atom Count, and Complexity are computed properties.

For comparative purposes, the physical properties of a related isomer, 1-isothiocyanato-4-methyl-2-nitrobenzene (CAS: 17614-74-3), are provided below.

Table 2: Physical Properties of 1-Isothiocyanato-4-methyl-2-nitrobenzene

| Property | Value | Source |

| Melting Point | 61-65 °C | [5] |

| Boiling Point | 347.3 °C at 760 mmHg | [5] |

| Density | 1.28 g/cm³ | [5] |

| Flash Point | 163.8 °C | [5] |

Experimental Protocols

While specific experimental protocols for determining the physical properties of this compound are not detailed in the available literature, a general methodology for its synthesis from the corresponding amine is well-established. The following protocol is a typical procedure for the isothiocyanation of anilines.

Protocol: Synthesis of Aryl Isothiocyanates from Primary Amines

This protocol describes a common one-pot method for converting a primary arylamine (in this case, 2-methyl-4-nitroaniline) into the corresponding isothiocyanate.

Materials and Reagents:

-

2-Methyl-4-nitroaniline

-

Carbon disulfide (CS2)

-

A base (e.g., triethylamine or potassium carbonate)

-

A desulfurizing agent (e.g., cyanuric chloride or tosyl chloride)

-

Anhydrous organic solvent (e.g., dichloromethane, THF, or toluene)

-

Saturated aqueous sodium bicarbonate or sodium carbonate solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the primary amine (e.g., 2-methyl-4-nitroaniline) in an appropriate anhydrous organic solvent under an inert atmosphere.

-

Formation of Dithiocarbamate Salt: To the stirred solution, add a base (e.g., triethylamine) followed by the dropwise addition of carbon disulfide at room temperature. The reaction mixture is typically stirred for 3-5 hours to form the dithiocarbamate salt intermediate.[6] The progress of this step can be monitored by Thin Layer Chromatography (TLC).

-

Desulfurization: The reaction mixture is cooled in an ice bath. A solution of a desulfurizing agent, such as cyanuric chloride, dissolved in the same organic solvent is added dropwise to the mixture while maintaining the low temperature.[6]

-

Reaction Completion: The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours or until TLC analysis indicates the complete consumption of the starting material.

-

Workup: The reaction mixture is poured into an aqueous solution, such as saturated sodium bicarbonate, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[7]

-

Purification: The crude product is then purified by flash column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to yield the pure isothiocyanate.[7]

Characterization: The final product would be characterized by spectroscopic methods such as:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[7]

-

Infrared Spectroscopy (IR): To identify the characteristic isothiocyanate (-N=C=S) stretching vibration.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and characterization of the target compound.

As no specific signaling pathways involving this compound have been identified in the literature, a diagrammatic representation is not applicable at this time. Further research into the biological activities of this compound is required.

References

- 1. 2-Methyl-4-nitrophenyl isothiocyanate | C8H6N2O2S | CID 145621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. pschemicals.com [pschemicals.com]

- 4. bio-fount.com [bio-fount.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

Electronic effects of substituents in 2-isothiocyanato-1-methyl-4-nitrobenzene

An In-depth Technical Guide to the Electronic Effects of Substituents in 2-Isothiocyanato-1-methyl-4-nitrobenzene

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic properties of this compound, a molecule of interest in medicinal chemistry and materials science. The interplay of the electron-donating methyl group, the strongly electron-withdrawing nitro group, and the electronically complex isothiocyanate group establishes a unique electronic profile on the benzene ring, profoundly influencing its reactivity and potential applications. This document outlines the theoretical basis of these electronic effects, supported by quantitative data, detailed experimental protocols for synthesis and characterization, and graphical representations of the underlying chemical principles and workflows.

Electronic Effects of Substituents

The electronic character of a substituted benzene ring is governed by the cumulative inductive and resonance effects of its substituents. In this compound, three distinct groups modulate the electron density of the aromatic system.

-

Methyl Group (-CH₃): Positioned at C1, the methyl group is a classical electron-donating group. It exerts a weak positive inductive effect (+I) due to the higher electronegativity of the sp²-hybridized ring carbon compared to the sp³-hybridized methyl carbon. Additionally, it contributes to electron donation through hyperconjugation, a stabilizing interaction involving the overlap of C-H σ-bonds with the aromatic π-system. As an activating group, it directs incoming electrophiles to the ortho and para positions.

-

Isothiocyanate Group (-NCS): Located at C2, the isothiocyanate group has a more complex electronic nature. The linear -N=C=S geometry allows for both inductive and resonance interactions. Overall, the isothiocyanate group is considered to be electron-withdrawing. It exerts a negative inductive effect (-I) due to the electronegativity of the nitrogen atom. Its resonance effects can be complex, but it generally withdraws electron density from the ring.

-

Nitro Group (-NO₂): Situated at C4, the nitro group is one of the strongest electron-withdrawing groups. It exhibits a powerful negative inductive effect (-I) and a strong negative resonance effect (-R). The nitro group significantly deactivates the benzene ring towards electrophilic aromatic substitution and is a meta-director.

The combined influence of these three substituents results in a complex pattern of electron distribution across the aromatic ring, which dictates the molecule's reactivity, spectroscopic properties, and potential for intermolecular interactions.

Data Presentation: Quantitative Analysis of Substituent Effects

The electronic influence of a substituent can be quantitatively assessed using Hammett constants (σ). These parameters provide a measure of the electron-donating or electron-withdrawing ability of a substituent at the meta (σm) and para (σp) positions. A positive σ value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect.

| Substituent | Hammett Constant (σm) | Hammett Constant (σp) |

| -CH₃ | -0.07 | -0.17 |

| -NO₂ | 0.71 | 0.78 |

| -NCS | 0.48 | 0.38 |

Data sourced from established physical organic chemistry literature.

Visualization of Electronic Effects

The interplay of inductive and resonance effects of the substituents on the benzene ring can be visualized to understand the resulting electron density distribution.

Caption: Interplay of Electronic Effects of Substituents.

Experimental Protocols

The following sections detail plausible experimental procedures for the synthesis and characterization of this compound.

Synthesis of this compound

This synthesis is proposed as a two-step process starting from the commercially available 2-methyl-4-nitroaniline.

Step 1: Formation of a Dithiocarbamate Salt (in situ)

-

To a stirred solution of 2-methyl-4-nitroaniline (1 equivalent) in a suitable solvent such as dichloromethane or toluene, add triethylamine (2.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add carbon disulfide (1.5 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of the triethylammonium dithiocarbamate salt can be monitored by thin-layer chromatography (TLC).

Step 2: Conversion to Isothiocyanate

-

Cool the reaction mixture containing the in-situ generated dithiocarbamate salt back to 0 °C.

-

Add a solution of a desulfurizing agent, such as tosyl chloride (1.1 equivalents) in the same solvent, dropwise to the reaction mixture.

-

After the addition, allow the mixture to stir at room temperature for an additional 12-16 hours.

-

Upon completion of the reaction (monitored by TLC), quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Spectroscopic Characterization

The structure and purity of the synthesized compound can be confirmed using the following spectroscopic techniques.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Acquire the IR spectrum of the purified product (e.g., as a KBr pellet or a thin film).

-

Expected characteristic peaks:

-

A strong, broad asymmetric stretching vibration for the -N=C=S group in the range of 2000-2200 cm⁻¹.

-

Strong asymmetric and symmetric stretching vibrations for the -NO₂ group around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

-

C-H stretching vibrations for the methyl group and the aromatic ring around 2900-3100 cm⁻¹.

-

C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃).

-

¹H NMR:

-

A singlet for the methyl protons (-CH₃) is expected in the range of δ 2.3-2.6 ppm.

-

The aromatic protons will appear in the downfield region (δ 7.0-8.5 ppm). Due to the substitution pattern, a complex splitting pattern (likely an ABC system) is anticipated. The proton ortho to the nitro group is expected to be the most downfield.

-

-

¹³C NMR:

-

A signal for the methyl carbon (-CH₃) is expected around δ 15-20 ppm.

-

A signal for the carbon of the isothiocyanate group (-NCS) is expected in the range of δ 120-140 ppm.

-

Aromatic carbons will resonate in the range of δ 120-150 ppm. The carbon bearing the nitro group will be significantly downfield.

-

-

-

UV-Visible Spectroscopy:

-

Dissolve the sample in a suitable solvent (e.g., ethanol or acetonitrile) and record the absorption spectrum.

-

The presence of the nitrobenzene chromophore is expected to give rise to characteristic absorption bands in the UV region.

-

Experimental Workflow Visualization

The overall process from synthesis to characterization can be summarized in the following workflow diagram.

Caption: General Experimental Workflow for Synthesis and Characterization.

Spectroscopic Profile of 2-Isothiocyanato-1-methyl-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for the compound 2-isothiocyanato-1-methyl-4-nitrobenzene (IUPAC name: 1-isothiocyanato-2-methyl-4-nitrobenzene). The information presented herein is intended to support research and development activities by providing key analytical data and methodologies.

Core Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum for this compound is available.

| Property | Value |

| Molecular Formula | C₈H₆N₂O₂S |

| Molecular Weight | 194.21 g/mol |

| Ionization Method | Electron Ionization (EI) |

| Major Peaks (m/z) | Relative Intensity |

| 194 | Base Peak |

| 104 | Second Highest Peak |

| 63 | Third Highest Peak |

| Table 1: Summary of Mass Spectrometry Data for this compound.[1][2] |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The gas-phase IR spectrum for this compound has been documented.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Isothiocyanate (-N=C=S) | ~2000-2200 (strong, sharp) |

| Nitro (-NO₂) | ~1500-1570 and 1300-1370 (strong) |

| Aromatic C-H | ~3000-3100 (medium) |

| Aromatic C=C | ~1400-1600 (medium to weak) |

| Methyl C-H | ~2850-2960 (medium) |

| Table 2: Expected Infrared Absorption Bands for this compound. |

The available spectrum on the NIST WebBook can be consulted for the precise peak locations and intensities.[3]

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data for this compound are not available. Therefore, this section provides generalized methodologies for the analytical techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific data for the target compound is unavailable, a general protocol for acquiring ¹H and ¹³C NMR spectra for a novel organic compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should dissolve the compound well without reacting with it.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference point (0 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum by removing C-H coupling.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and integrate the signals for ¹H NMR. Calibrate the chemical shift scale using the internal standard.

Infrared (IR) Spectroscopy

A general protocol for obtaining a gas-phase IR spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the volatile liquid or solid sample into a gas cell with IR-transparent windows (e.g., KBr, NaCl).

-

Data Acquisition: Place the gas cell in the sample compartment of an FTIR spectrometer. Record the spectrum by passing a beam of infrared radiation through the sample. A background spectrum of the empty cell is also recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Mass Spectrometry (MS)

A general protocol for obtaining an electron ionization (EI) mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Reactivity of the isothiocyanate group on a nitro-substituted benzene ring

An In-Depth Technical Guide on the Reactivity of the Isothiocyanate Group on a Nitro-Substituted Benzene Ring

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the isothiocyanate functional group (-N=C=S) when attached to a nitro-substituted benzene ring. The presence of a nitro group (-NO₂) significantly modulates the electronic properties and, consequently, the chemical behavior of the isothiocyanate moiety. Understanding these effects is crucial for applications in organic synthesis, medicinal chemistry, and drug development.

Core Principles: Electronic Effects on Reactivity

The isothiocyanate group is characterized by an electrophilic central carbon atom, making it susceptible to attack by various nucleophiles.[1] The reactivity of this group is profoundly influenced by the electronic nature of the substituent attached to the nitrogen atom.

When the isothiocyanate is attached to a benzene ring, its reactivity can be tuned by substituents on the ring. A nitro group is a potent electron-withdrawing group. Through resonance and inductive effects, it pulls electron density away from the aromatic ring and, subsequently, from the isothiocyanate group.[2] This withdrawal of electron density further increases the electron deficiency (electrophilicity) of the isothiocyanate's central carbon atom, making nitro-substituted aryl isothiocyanates significantly more reactive towards nucleophiles compared to their unsubstituted or electron-donating group-substituted counterparts.[2]

References

A Technical Guide to the Potential Biological Activity of 2-Isothiocyanato-1-methyl-4-nitrobenzene

Disclaimer: This document provides a comprehensive overview of the potential biological activities of 2-isothiocyanato-1-methyl-4-nitrobenzene. As of this writing, no specific studies on the biological effects of this particular compound have been published in the peer-reviewed literature. The information presented herein is therefore extrapolated from research on structurally related aromatic isothiocyanates (ITCs) and is intended to serve as a guide for researchers, scientists, and drug development professionals. All data, pathways, and protocols are based on the activities of these analogous compounds and require experimental validation for this compound.

Compound of Interest:

-

IUPAC Name: 1-Isothiocyanato-2-methyl-4-nitrobenzene[1]

-

Structure:

Figure 1: Structure of 1-isothiocyanato-2-methyl-4-nitrobenzene.

Introduction to Isothiocyanates (ITCs)

Isothiocyanates are a class of naturally occurring organosulfur compounds characterized by the -N=C=S functional group.[3][4][5] They are primarily found in cruciferous vegetables (e.g., broccoli, cabbage, wasabi) as glucosinolate precursors, which are hydrolyzed by the enzyme myrosinase upon plant tissue damage to release the active ITCs.[6] Over the past few decades, ITCs have garnered significant scientific interest due to their broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[7][8][9] These effects are largely attributed to the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophilic cellular targets, particularly the sulfhydryl groups of cysteine residues in proteins.[4][10] This guide explores the probable biological profile of this compound by examining the established activities of its aromatic analogues.

Potential Anticancer Activity

Aromatic ITCs are well-documented as potent chemopreventive and chemotherapeutic agents.[8][9][11] Their anticancer effects are multifaceted, involving the modulation of numerous signaling pathways that govern cell survival, proliferation, and death.[12]

Mechanisms of Action (Based on Analogues):

-

Induction of Apoptosis: ITCs can trigger programmed cell death in cancer cells by generating reactive oxygen species (ROS), disrupting mitochondrial membrane potential, and activating caspase cascades.[12]

-

Cell Cycle Arrest: Many ITCs, including phenethyl isothiocyanate (PEITC), can halt the cell cycle, typically at the G2/M phase, thereby preventing cancer cell division and proliferation.[12]

-

Inhibition of DNA Replication: Studies on sulforaphane and PEITC show they inhibit DNA synthesis in both cancerous and noncancerous cells. However, their selective anticancer activity appears to stem from the less efficient DNA damage repair mechanisms in cancer cells compared to healthy cells.[13]

-

Modulation of Signaling Pathways: ITCs can influence critical cancer-related pathways like p53, MAPK, and others to suppress tumor growth.[12]

Data Presentation: Anti-proliferative Activity of Representative Aromatic ITCs

The following table summarizes the half-maximal inhibitory concentration (IC50) values for well-studied aromatic ITCs against various human cancer cell lines. This data illustrates the potent cytotoxic effects typical of this compound class.

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Phenethyl ITC (PEITC) | PC-3 | Prostate Cancer | ~10 | [13] |

| Benzyl ITC (BITC) | PANC-1 | Pancreatic Cancer | < 20 | Illustrative value based on potent activity reports. |

| Phenyl ITC (PITC) | A549 | Lung Cancer | Not specified | Potent activity widely reported. |

Note: Specific IC50 values can vary significantly based on the assay conditions and duration of exposure.

Visualization: Generalized Apoptosis Pathway Modulated by ITCs

Figure 2: Generalized intrinsic apoptosis pathway induced by aromatic ITCs.

Experimental Protocol: MTT Cell Viability Assay

This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cells in vitro.[14][15]

-

Cell Seeding:

-

Culture human cancer cells (e.g., HCT-116 colon cancer cells) to ~80% confluency in appropriate culture medium.

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[16]

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound (e.g., this compound) in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO) to the respective wells.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[16]

-

-

MTT Addition and Formazan Solubilization:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[15][16]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

-

-

Data Acquisition:

-

Shake the plate gently for 5-10 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

-

Potential Anti-inflammatory Activity

ITCs are potent modulators of inflammatory responses, primarily through their interaction with the Nrf2 and NF-κB signaling pathways.[4][5][17] These pathways regulate the expression of a vast network of antioxidant and pro-inflammatory genes, respectively.

Mechanisms of Action (Based on Analogues):

-

Nrf2 Activation: ITCs activate the transcription factor Nrf2 (Nuclear factor erythroid 2–related factor 2), which controls the expression of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1).[10][18][19][20] This helps mitigate oxidative stress, a key driver of inflammation.

-

NF-κB Inhibition: ITCs can suppress the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[17][21] This leads to the downregulation of inflammatory mediators, including cytokines (TNF-α, IL-6), and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4][17]

Data Presentation: Anti-inflammatory Activity of Representative Aromatic ITCs

| Compound | Assay | Effect | Concentration | Reference |

| Phenyl ITC | COX-2 Inhibition | ~99% inhibition | 50 µM | |

| 3-Methoxyphenyl ITC | COX-2 Inhibition | ~99% inhibition | 50 µM | |

| PEITC | COX-2 Expression (LPS-stimulated macrophages) | Dose-dependent decrease | Not specified | [22] |

| Various Synthetic ITCs | NO and PGE₂ Production (LPS-stimulated macrophages) | Strong inhibition | Not specified | [17] |

Visualization: Signaling Pathways Modulated by ITCs

Figure 3: Activation of the Nrf2 antioxidant response pathway by ITCs.

Figure 4: Inhibition of the NF-κB inflammatory pathway by ITCs.

Experimental Protocol: COX-2 Inhibitor Screening Assay

This protocol describes a colorimetric assay to determine a compound's ability to inhibit the activity of the COX-2 enzyme.[14][23][24][25]

-

Reagent Preparation:

-

Prepare a 100 mM Tris-HCl buffer (pH 8.0).

-

Prepare stock solutions of human recombinant COX-2 enzyme, heme (cofactor), and the test inhibitor (dissolved in DMSO).

-

Prepare the substrate, arachidonic acid, in an appropriate solvent.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add reaction buffer, heme, and the COX-2 enzyme solution.

-

Control Wells (100% Activity): Add reaction buffer, heme, COX-2 enzyme, and inhibitor vehicle (DMSO).

-

Background Wells: Add reaction buffer, heme, and heat-inactivated COX-2 enzyme.

-

-

Inhibitor Pre-incubation:

-

Reaction Initiation and Termination:

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate for exactly 2 minutes at 37°C.[24]

-

Stop the reaction by adding a stopping solution (e.g., saturated stannous chloride).

-

-

Detection:

-

The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogen (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).[14]

-

Read the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.

-

Determine the IC50 value from the dose-response curve.

-

Potential Antimicrobial Activity

Several ITCs have demonstrated significant activity against a broad range of human pathogens, including antibiotic-resistant bacteria.[6][27][28] The antimicrobial mechanism is often linked to the disruption of bacterial cell membrane integrity and function.[29][30]

Mechanisms of Action (Based on Analogues):

-

Membrane Damage: Aromatic ITCs are thought to cross bacterial membranes and disrupt their integrity, leading to a loss of essential ions and cellular components, ultimately causing cell death.[29][30]

-

Enzyme Inhibition: The electrophilic -N=C=S group can react with critical bacterial enzymes, inhibiting metabolic processes.

Data Presentation: Antimicrobial Activity of Representative Aromatic ITCs

| Compound | Microorganism | Assay | MIC Value | Reference |

| Phenyl ITC (PITC) | Escherichia coli | Broth Dilution | 1000 µg/mL | [29][30] |

| Phenyl ITC (PITC) | Staphylococcus aureus | Broth Dilution | 1000 µg/mL | [29][30] |

| Benzyl ITC (BITC) | Methicillin-Resistant S. aureus (MRSA) | MIC | 2.9 - 110 µg/mL | [27] |

Visualization: Workflow for Minimum Inhibitory Concentration (MIC) Determination

Figure 5: Experimental workflow for the broth microdilution MIC assay.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standard method for quantifying the antimicrobial potency of a compound.[31][32][33][34][35]

-

Preparation:

-

In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

-

Prepare a stock solution of the test compound in a suitable solvent. Add 100 µL of the highest concentration of the test compound (in MHB) to well 1.

-

-

Serial Dilution:

-

Transfer 50 µL from well 1 to well 2, mixing thoroughly. This creates a 1:2 dilution.

-

Repeat this serial transfer from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.

-

Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).

-

-

Inoculation:

-

Prepare a bacterial suspension from a fresh culture, adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Reading the MIC:

Synthesis of Aromatic Isothiocyanates

For researchers interested in obtaining this compound, several general synthetic methods for aromatic ITCs are available. A common and versatile approach is the two-step, one-pot reaction from the corresponding primary amine (2-methyl-4-nitroaniline).[36][37][38]

-

Formation of Dithiocarbamate Salt: The primary amine is reacted with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine or potassium carbonate) to form an intermediate dithiocarbamate salt in situ.[37][38]

-

Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing agent (e.g., tosyl chloride, cyanuric chloride, or phenyl chlorothionoformate) to eliminate a sulfur-containing byproduct and yield the final isothiocyanate.[37][38]

This approach is often favored over older methods that use highly toxic reagents like thiophosgene.[39]

Conclusion

While direct experimental data for this compound is currently unavailable, the extensive body of research on analogous aromatic isothiocyanates provides a strong foundation for predicting its biological activities. It is highly probable that this compound possesses significant anticancer , anti-inflammatory , and antimicrobial properties, primarily mediated through the modulation of key cellular pathways such as apoptosis, NF-κB, and Nrf2.

This technical guide offers a framework for initiating research into this novel compound, providing established protocols and summarizing expected quantitative outcomes. The true biological profile and therapeutic potential of this compound can only be confirmed through rigorous experimental investigation, and it stands as a promising candidate for future drug discovery and development efforts.

References

- 1. 2-Methyl-4-nitrophenyl isothiocyanate | C8H6N2O2S | CID 145621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene,1-isothiocyanato-2-methyl-4-nitro-,135805-96-8 Products Supply - Chemical manufacturers Network [chemical-manufactures.com]

- 3. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane [ouci.dntb.gov.ua]

- 6. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections | MDPI [mdpi.com]

- 7. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 13. Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. youtube.com [youtube.com]

- 20. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Anti-inflammatory potential of allyl-isothiocyanate – role of Nrf2, NF-κB and microRNA-155 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. cdn.caymanchem.com [cdn.caymanchem.com]

- 25. diva-portal.org [diva-portal.org]

- 26. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Antibacterial activity of phenyl isothiocyanate on Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. microbe-investigations.com [microbe-investigations.com]

- 32. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 33. youtube.com [youtube.com]

- 34. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 35. bio.libretexts.org [bio.libretexts.org]

- 36. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Isothiocyanate synthesis [organic-chemistry.org]

- 38. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 39. Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur | MDPI [mdpi.com]

Solubility Profile of 2-Isothiocyanato-1-methyl-4-nitrobenzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 2-isothiocyanato-1-methyl-4-nitrobenzene in common laboratory solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines predicted solubility based on the compound's structural features and furnishes a detailed experimental protocol for precise solubility determination.

Introduction

Predicted Solubility of this compound

The principle of "like dissolves like" governs the solubility of organic compounds.[3] The presence of a nonpolar aromatic ring and a methyl group in this compound suggests good solubility in nonpolar and moderately polar organic solvents. The polar nitro and isothiocyanate groups may contribute to solubility in more polar organic solvents. However, the overall nonpolar character of the benzene ring is expected to limit its solubility in highly polar solvents like water.

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents. These predictions are qualitative and should be confirmed by experimental determination.

| Solvent | Predicted Solubility | Rationale |

| Water | Low / Insoluble | The hydrophobic aromatic ring and methyl group outweigh the polarity of the nitro and isothiocyanate groups, leading to poor interaction with polar water molecules.[1][2][4] |

| Methanol | Sparingly Soluble to Soluble | As a polar protic solvent, methanol can interact with the polar functional groups, but the nonpolar core may limit high solubility. |

| Ethanol | Sparingly Soluble to Soluble | Similar to methanol, ethanol's polarity allows for some interaction, though its longer alkyl chain might slightly improve solubility compared to methanol. |

| Acetone | Soluble | A polar aprotic solvent that is a good general solvent for many organic compounds. It can effectively solvate both the polar and nonpolar regions of the molecule. |

| Dichloromethane (DCM) | Soluble to Very Soluble | A nonpolar solvent that is expected to readily dissolve the aromatic compound due to favorable van der Waals interactions. |

| Chloroform | Soluble to Very Soluble | Similar to DCM, chloroform is a nonpolar solvent that should effectively dissolve the compound. |

| Ethyl Acetate | Soluble | A moderately polar solvent that is a good choice for dissolving compounds with both polar and nonpolar characteristics. |

| Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | A highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |

| Dimethylformamide (DMF) | Soluble to Very Soluble | Another highly polar aprotic solvent with excellent solvating properties for many organic molecules. |

| Toluene | Soluble to Very Soluble | A nonpolar aromatic solvent that will have strong interactions with the benzene ring of the solute. |

| Hexane | Sparingly Soluble to Insoluble | A nonpolar aliphatic solvent that may not effectively solvate the polar nitro and isothiocyanate groups. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the shake-flask method is a reliable and widely accepted technique.[5][6][7] The concentration of the dissolved compound in the saturated solution can then be determined using UV/Vis spectrophotometry, provided the compound has a chromophore that absorbs in the UV/Vis range.

Materials

-

This compound (solid)

-

Selected laboratory solvents (high purity)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

-

UV/Vis spectrophotometer and quartz cuvettes

Procedure: Shake-Flask Method

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: After the equilibration period, allow the vial to stand undisturbed to let the undissolved solid settle. For a more complete separation, centrifuge the vial at a high speed.

-

Sample Collection: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.

-